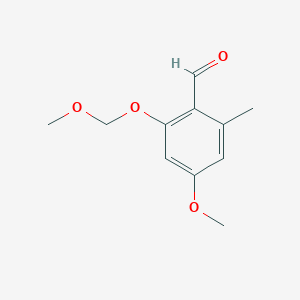
4-Methoxy-2-(methoxymethoxy)-6-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(methoxymethoxy)-6-methylbenzaldehyde is an organic compound with the molecular formula C10H12O4. It is a benzaldehyde derivative characterized by the presence of methoxy and methoxymethoxy groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(methoxymethoxy)-6-methylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-2-methylphenol.
Methoxymethylation: The phenol group is protected by converting it into a methoxymethyl ether using methoxymethyl chloride (MOMCl) and a base such as sodium hydride (NaH).
Formylation: The methyl group is then oxidized to an aldehyde using reagents like dichloromethyl methyl ether (Cl2CHOCH3) and a Lewis acid catalyst such as titanium tetrachloride (TiCl4).
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(methoxymethoxy)-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and methoxymethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Methoxy-2-(methoxymethoxy)-6-methylbenzoic acid.
Reduction: 4-Methoxy-2-(methoxymethoxy)-6-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-(methoxymethoxy)-6-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(methoxymethoxy)-6-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The methoxy and methoxymethoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.
2-Methoxy-6-methylbenzaldehyde: Lacks the methoxymethoxy group, affecting its solubility and reactivity.
4-Methoxy-2-nitrobenzaldehyde: Contains a nitro group instead of a methoxymethoxy group, leading to different chemical and biological properties.
Uniqueness
4-Methoxy-2-(methoxymethoxy)-6-methylbenzaldehyde is unique due to the presence of both methoxy and methoxymethoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
923017-39-4 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-methoxy-2-(methoxymethoxy)-6-methylbenzaldehyde |
InChI |
InChI=1S/C11H14O4/c1-8-4-9(14-3)5-11(10(8)6-12)15-7-13-2/h4-6H,7H2,1-3H3 |
InChI Key |
QOCWQGFNIJEKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)OCOC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















